Lower Lipophilicity (XLogP3 = 1.8) versus 1‑(4‑Methylcyclohexyl)piperazine (LogP = 2.37) for Optimized Solubility and Reduced Non‑Specific Binding
The target compound has a computed XLogP3 value of 1.8, while the 1‑substituted regioisomer 1‑(4‑methylcyclohexyl)piperazine (CAS 435345‑42‑9) exhibits a LogP of 2.37 [1][2]. This 0.57 log‑unit difference represents a ~73% reduction in octanol‑water partition coefficient, translating to measurably lower lipophilicity. In drug discovery, lower LogP values within the range of 1–3 are associated with improved aqueous solubility, reduced non‑specific protein binding, and more favorable in vivo clearance profiles [3].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-(4-Methylcyclohexyl)piperazine: LogP = 2.37 |
| Quantified Difference | Δ = 0.57 log units lower |
| Conditions | Computed values: XLogP3 from PubChem (chem960); LogP from ChemSrc |
Why This Matters
Scientists selecting building blocks for lead optimization can leverage the lower lipophilicity to improve oral bioavailability and reduce promiscuous off‑target binding relative to the more lipophilic 1‑substituted isomer.
- [1] Chem960. 2-(4-甲基环己基)哌嗪. CAS 100416-32-8. Hydrophobic parameter XLogP3 = 1.8. View Source
- [2] ChemSrc. Piperazine, 1-(cis-4-methylcyclohexyl)- (9CI). CAS 355378-95-9. LogP = 2.37. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
